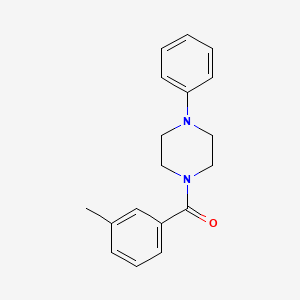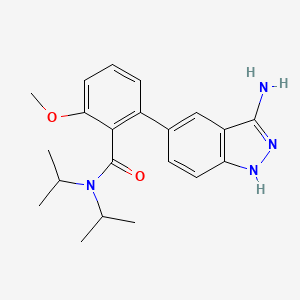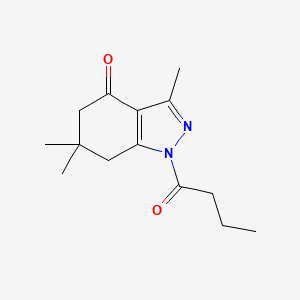
1-(3-methylbenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-methylbenzoyl)-4-phenylpiperazine often involves the reaction of benzoyl chloride derivatives with potassium thiocyanate in acetone, followed by treatment with amines or sulfanilamide to afford the target compound. Such methods emphasize efficiency and yield in creating complex molecules including various derivatives of benzoyl-piperazine (Saeed, Mumtaz, & Flörke, 2010; Qiao et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analyses are typically conducted using spectroscopic data and elemental analyses, often complemented by single-crystal X-ray diffraction data. These studies reveal the crystalline structure, molecular geometry, and specific interactions such as hydrogen bonding within the compounds. For example, the crystal structure of certain benzoyl-piperazine derivatives has been elucidated, showing monoclinic space group arrangements and highlighting the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often focus on modifications to enhance specific properties, such as antimicrobial activity or potential as COX-2 inhibitors. These reactions include alkylation, acylation, and the formation of hydrogen-bonded complexes, which significantly affect the compound's reactivity and interaction with biological targets (Foks et al., 2004; Sun et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. These properties are determined through analytical techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility testing. The physical stability and phase behavior of these compounds often relate directly to their molecular structure and substitution patterns.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key to understanding the potential applications of this compound derivatives. Studies frequently employ spectroscopic methods (NMR, IR, MS) to elucidate these aspects, providing insights into the electronic structure, potential reactive sites, and mechanisms of reaction with biological targets or during synthetic processes (Abdel-Hay et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-6-5-7-16(14-15)18(21)20-12-10-19(11-13-20)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTABHWIIRXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)
![3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5639849.png)
![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)
![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)